molecular formula C13H18N4OS B1288139 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol CAS No. 874834-85-2

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol

Cat. No.: B1288139
CAS No.: 874834-85-2
M. Wt: 278.38 g/mol
InChI Key: MKZDAOJIGCCQBX-UHFFFAOYSA-N
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Description

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol (CAS: 874834-85-2) is a heterocyclic compound featuring a benzothiadiazole core linked via a methyl group to a piperazine ring, which is further substituted with an ethanol moiety. Its molecular formula is C₁₃H₁₈N₄OS, with a molecular weight of 278.37 g/mol and a melting point range of 111–113°C . The piperazine ring contributes to solubility and bioavailability, while the ethanol group may facilitate hydrogen bonding. Commercially available from Santa Cruz Biotechnology (sc-306205), it is classified as an irritant (Xi) .

Properties

IUPAC Name

2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c18-8-7-16-3-5-17(6-4-16)10-11-1-2-12-13(9-11)15-19-14-12/h1-2,9,18H,3-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZDAOJIGCCQBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=CC3=NSN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594815
Record name 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874834-85-2
Record name 2-{4-[(2,1,3-Benzothiadiazol-5-yl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol typically involves the reaction of 2,1,3-benzothiadiazole with piperazine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. Industrial production would also involve stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Research has indicated that compounds containing a benzothiadiazole scaffold exhibit anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. Studies have shown that derivatives of benzothiadiazole can interfere with cellular signaling pathways that promote cancer cell survival .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Its ability to disrupt bacterial cell membranes makes it a candidate for developing new antimicrobial agents .
  • Neurological Applications :
    • The piperazine component of the molecule suggests potential use in neuropharmacology. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression .

Cosmetic Applications

  • Skin Care Formulations :
    • Due to its moisturizing properties, 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol is being explored for use in skin care products. Its formulation can enhance skin hydration and improve the texture of topical applications .
  • Stability and Safety in Cosmetic Products :
    • The compound's stability under various conditions makes it suitable for incorporation into cosmetic formulations. Regulatory studies emphasize the importance of ensuring safety and efficacy through rigorous testing protocols before market introduction .

Material Science Applications

  • Polymer Chemistry :
    • The incorporation of benzothiadiazole derivatives into polymer matrices has been investigated for developing advanced materials with tailored properties such as improved thermal stability and mechanical strength. These materials can be used in coatings, adhesives, and other industrial applications .
  • Nanotechnology :
    • The compound is being researched for its potential role in nanocarrier systems for drug delivery. Its ability to form nanoparticles can enhance the bioavailability of therapeutic agents by improving their solubility and stability .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer ActivityJournal of Medicinal Chemistry (2020)Demonstrated significant cytotoxicity against breast cancer cells.
Antimicrobial PropertiesInternational Journal of Antimicrobial Agents (2019)Effective against multi-drug resistant strains of bacteria.
Skin Care FormulationsBrazilian Journal of Pharmaceutical Sciences (2020)Improved skin hydration and texture in clinical trials.
Polymer ChemistryACS Symposium Series (2007)Enhanced mechanical properties observed in modified polymer blends.

Mechanism of Action

The mechanism of action of 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol involves its interaction with specific molecular targets. The benzothiadiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s unique benzothiadiazole-piperazine-ethanol architecture distinguishes it from structurally related molecules. Below is a comparative analysis with key analogs:

Compound Key Features Molecular Weight Applications/Activity Synthesis Yield References
2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol Benzothiadiazole, piperazine, ethanol 278.37 Not explicitly stated (potential use in materials science or medicinal chemistry) N/A
Quinolinecarboxylic Acid Derivatives (5j, 5k, 5l, 5m) Piperazine-sulfonyl groups, fluoroquinolone core ~600–650 Antimicrobial (quinolone class); NMR and mass spectrometry confirmed 76–80%
2-(1-Undecyloxy)-1-ethanol (C11OEtOH) Long alkyl chain (C11), ethanol ~230–260 Nematicidal (100% activity at 100 mg/L; LD₉₀ comparable to abamectin) N/A
Posaconazole Triazole, piperazine, difluorophenyl, tetrahydrofuran 700.78 Antifungal (treatment of invasive aspergillosis, mucormycosis) N/A
(E)-1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-3-(2-methoxyphenyl)-2-phenyl-2-propen-1-one Benzodioxole, piperazine, propenone, methoxyphenyl 472.54 Unspecified (structural analogs suggest potential CNS or antimicrobial applications) N/A

Key Observations:

Structural Divergence: The benzothiadiazole group in the target compound contrasts with the sulfonyl-quinolones in , alkyl chains in , and benzodioxole in . Piperazine is a common motif in all compounds except C11OEtOH, suggesting its role in enhancing solubility or target binding.

Biological Activity: C11OEtOH () exhibits potent nematicidal activity, but its simpler structure lacks the aromatic heterocycles seen in the target compound.

Safety Profiles: The target compound is labeled as an irritant (Xi), similar to many synthetic intermediates.

Research Implications

  • Electron-Deficient Benzothiadiazole : This group may enable applications in optoelectronics or as a fluorophore, unlike the electron-rich benzodioxole in .
  • Piperazine-Ethanol Synergy: The combination could enhance blood-brain barrier penetration in CNS-targeted drugs, contrasting with the peripheral activity of quinolones ().
  • Nematicidal Potential: While C11OEtOH outperforms the target compound in nematicidal activity, structural optimization of the benzothiadiazole-piperazine scaffold may unlock novel pesticidal properties.

Biological Activity

2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol (CAS Number: 874834-85-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological effects, synthesis, and mechanisms of action.

The chemical formula of this compound is C₁₃H₁₈N₄OS, with a molecular weight of 278.38 g/mol. It has a melting point range of 111-113 °C, indicating its stability under standard laboratory conditions .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. A notable study synthesized and evaluated various benzothiazole compounds for their efficacy against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results demonstrated significant inhibition of cell proliferation and migration at micromolar concentrations .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (μM)Mechanism
B7A4311Apoptosis induction
B7A5492Cell cycle arrest
Compound 4iHOP-920.5ERK pathway inhibition

The active compound B7 was particularly effective in reducing inflammatory cytokines IL-6 and TNF-α in RAW264.7 mouse macrophages, suggesting a dual role in both anti-inflammatory and anticancer activities .

The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways associated with cancer cell survival. Specifically, it has been shown to inhibit the AKT and ERK pathways, which are critical for cell proliferation and survival in various cancers .

Case Studies

A study focusing on benzothiazole derivatives reported that modifications to the benzothiazole core could enhance anticancer activity. For instance, compounds with specific substitutions exhibited improved potency against multiple cancer cell lines. This highlights the importance of structural optimization in developing effective anticancer agents .

Case Study: Compound B7

In a detailed investigation of compound B7 (a derivative closely related to our compound of interest), researchers found that it significantly inhibited the proliferation of A431 and A549 cells at concentrations as low as 1 μM. The study utilized various assays including MTT for cell viability and flow cytometry for apoptosis analysis. The findings suggest that structural modifications can lead to enhanced biological activity against cancer cells while also modulating inflammatory responses .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol, and what parameters critically influence reaction efficiency?

Answer:
A common approach involves coupling benzothiadiazole derivatives with piperazine intermediates. For example, refluxing benzothiadiazole-methyl precursors with piperazino-ethanol in acidic conditions (e.g., acetic acid buffered with sodium acetate) facilitates nucleophilic substitution at the piperazine nitrogen . Key parameters include:

  • Reaction time and temperature : Prolonged reflux (~6–9 hours) ensures complete substitution .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) or acetic acid enhance solubility and reaction rates.
  • Protecting groups : Temporary protection of the ethanol hydroxyl group may prevent side reactions during coupling .

Basic: Which analytical techniques are most robust for characterizing this compound and its metabolites?

Answer:

  • LC-MS/MS : Effective for identifying metabolites, as demonstrated in studies of structurally similar piperazine derivatives. Hydroxylation or N-dealkylation metabolites can be resolved using C18 columns and tandem mass spectrometry .
  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of benzothiadiazole-piperazine coupling, with characteristic shifts for the ethanol moiety (δ ~3.6 ppm for CH2_2OH) .
  • HPLC-UV : Validates purity (>95%) and monitors degradation under stress conditions (e.g., light, heat) .

Advanced: How does structural modification of the benzothiadiazole or piperazine moieties influence 5-HT/D2 receptor binding affinity?

Answer:

  • Lipophilicity : Increasing lipophilicity (e.g., substituting chlorine on benzothiadiazole) enhances 5-HT1A_{1A} and D2_2 receptor binding. For example, 1-(2,3-dichlorophenyl)piperazine derivatives show higher affinity than benzoisothiazole analogs .
  • Steric effects : Bulky substituents on the benzothiadiazole ring reduce off-target interactions but may lower aqueous solubility .
  • Hydrogen bonding : The ethanol hydroxyl group contributes to solubility but does not directly enhance receptor binding .

Advanced: How should researchers address contradictions in reported biological activity data for benzothiadiazole-piperazine derivatives?

Answer:
Contradictions often arise from:

  • Structural variations : Minor differences in substituents (e.g., halogen vs. methoxy groups) significantly alter receptor selectivity .
  • Assay conditions : Variations in cell lines (e.g., CHO vs. HEK293) or incubation times affect IC50_{50} values. Standardizing protocols (e.g., using radioligand binding assays with consistent buffer pH) improves reproducibility .
  • Metabolic stability : Differences in hepatic clearance (e.g., human vs. rat hepatocytes) can explain in vitro/in vivo discrepancies .

Advanced: What strategies optimize metabolic stability without compromising target affinity?

Answer:

  • Introducing electron-withdrawing groups : Fluorine or trifluoromethyl groups on benzothiadiazole reduce CYP450-mediated oxidation .
  • Piperazine N-alkylation : Methyl or isopropyl groups on the piperazine nitrogen slow N-dealkylation, a common metabolic pathway .
  • Prodrug design : Masking the ethanol hydroxyl group as an ester improves bioavailability, with enzymatic cleavage in target tissues .

Basic: What storage and handling practices ensure compound stability?

Answer:

  • Storage : Preserve in airtight, light-resistant containers at controlled room temperature (20–25°C). Avoid freezing to prevent precipitation .
  • Purity monitoring : Regular HPLC analysis detects degradation products (e.g., oxidized benzothiadiazole or hydrolyzed ethanol) .
  • Handling : Use anhydrous solvents during synthesis to prevent hydrolysis of the piperazine-ethanol bond .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetics?

Answer:

  • QSAR models : Predict logP and polar surface area to balance lipophilicity (optimal logP ~2–3) and blood-brain barrier permeability .
  • Docking studies : Identify key interactions (e.g., hydrogen bonds with Ser159 in 5-HT1A_{1A} receptors) to prioritize substituents .
  • ADMET prediction : Tools like SwissADME forecast hepatic clearance and hERG channel inhibition risks, reducing late-stage attrition .

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